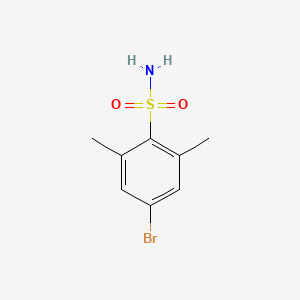

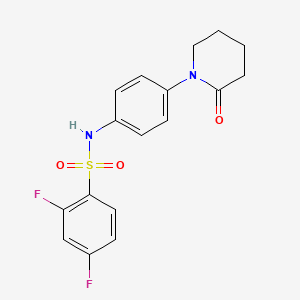

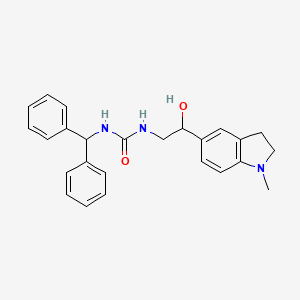

![molecular formula C20H18N4O2S B2553188 7-(3-methoxyphenyl)-3-[(2-methylbenzyl)thio][1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one CAS No. 1242906-99-5](/img/structure/B2553188.png)

7-(3-methoxyphenyl)-3-[(2-methylbenzyl)thio][1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "7-(3-methoxyphenyl)-3-[(2-methylbenzyl)thio][1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one" is a derivative of the 1,2,4-triazolo[4,3-a]pyrazin-3-one scaffold, which has been identified as a versatile framework for the development of various pharmacologically active agents. This particular compound is not directly mentioned in the provided papers, but the papers do discuss related structures and their biological activities, which can provide insights into the potential properties and applications of the compound .

Synthesis Analysis

The synthesis of related 1,2,4-triazolo[4,3-a]pyrazin-3-one derivatives typically involves multi-step reactions starting from phenylacetonitriles or other suitable precursors. For instance, the synthesis of 8-amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines involves condensation with 2-chloro-3-hydrazinopyrazine followed by conversion to the target amines . Similarly, the synthesis of bis[1, 2, 4]triazolo[3, 4-b][1, 3, 4]thiadiazines includes the reaction of a bis(methylene) intermediate with phenacyl bromides . These methods could potentially be adapted to synthesize the compound of interest.

Molecular Structure Analysis

The molecular structure of 1,2,4-triazolo[4,3-a]pyrazin-3-one derivatives is characterized by the presence of a triazolopyrazine core, which can be substituted at various positions to modulate the compound's properties. The presence of a methoxyphenyl group and a methylbenzylthio moiety in the compound suggests potential interactions with biological targets, as seen in other derivatives with similar substituents that exhibit high affinity for the hA2A adenosine receptor and anticonvulsant activity .

Chemical Reactions Analysis

The reactivity of the triazolopyrazine core can be influenced by its substituents. For example, the presence of a thioxo group, as seen in a related compound, allows for the development of a quantification method using nonaqueous potentiometric titration . The methoxy and methyl groups could also affect the compound's reactivity, potentially leading to the formation of hydrogen bonds or other interactions in the solid state, as observed in similar structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would likely be influenced by its molecular structure. The presence of aromatic rings and heteroatoms could affect its solubility, while the substituents could impact its melting point and stability. The compound's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion, would be critical for its potential use as a pharmaceutical agent, but specific data on these properties are not provided in the papers.

Scientific Research Applications

Synthesis and Biological Evaluation

- A study described the synthesis of novel bis[1,2,4]triazolo[3,4-b][1,3,4]oxadiazoles and evaluated their antibacterial activity against various Gram-positive and Gram-negative bacteria. The study found that specific substitutions on the triazole moiety exhibited potent inhibitory activity, highlighting the potential for developing antibacterial agents from this chemical family (Reddy et al., 2013).

Pharmacological Evaluation

- Research into the pyrazolo[1,5-a]-1,3,5-triazine ring system as an adenine bioisostere led to the discovery of potent phosphodiesterase type 4 inhibitors, showcasing the therapeutic potential of triazolo[4,3-a]pyrazin derivatives in treating inflammatory diseases (Raboisson et al., 2003).

Antimicrobial Activities

- Another study synthesized thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]pyridine-9-carbonitrile derivatives and evaluated their antimicrobial activity. Results revealed significant biological activity against various microorganisms, demonstrating the antimicrobial potential of these compounds (Suresh et al., 2016).

Anticonvulsant Activity

- A synthesis study on 8-amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines tested for anticonvulsant activity revealed several compounds with potent activity against electroshock-induced seizures in rats. This suggests the relevance of such compounds in developing anticonvulsant medications (Kelley et al., 1995).

properties

IUPAC Name |

7-(3-methoxyphenyl)-3-[(2-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-a]pyrazin-8-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O2S/c1-14-6-3-4-7-15(14)13-27-20-22-21-18-19(25)23(10-11-24(18)20)16-8-5-9-17(12-16)26-2/h3-12H,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJAUBLMMOLTBJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CSC2=NN=C3N2C=CN(C3=O)C4=CC(=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(3-methoxyphenyl)-3-[(2-methylbenzyl)thio][1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

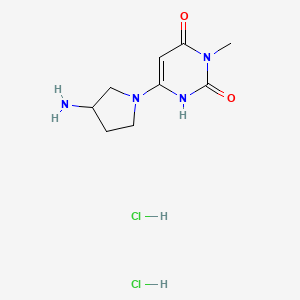

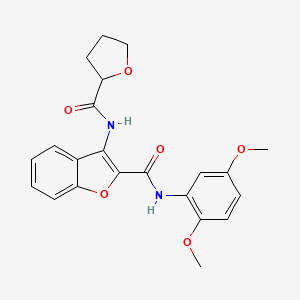

![(1R,6S)-rel-3-Boc-6-methyl-3,8-diazabicyclo[4.2.0]octane](/img/structure/B2553108.png)

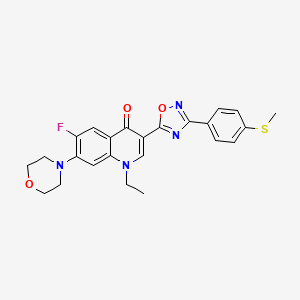

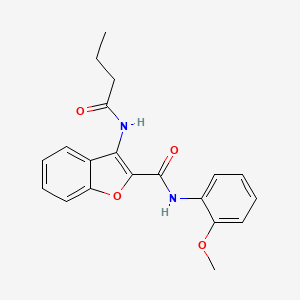

![1-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2553113.png)

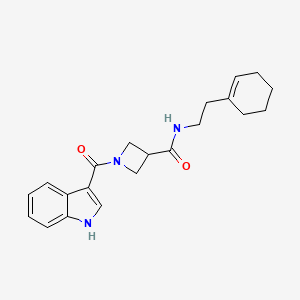

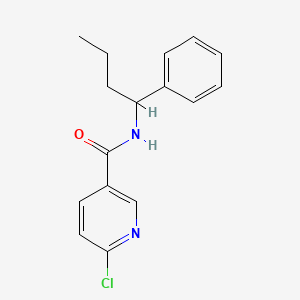

![methyl 4-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzoate](/img/structure/B2553114.png)

![(2Z)-7-{[butyl(methyl)amino]methyl}-2-(3,4-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B2553122.png)